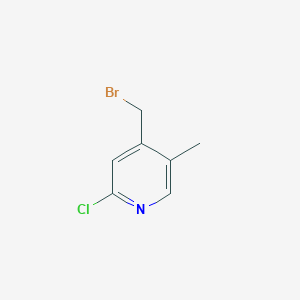
4-(Bromomethyl)-2-chloro-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-2-chloro-5-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a bromomethyl group at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 5-position on the pyridine ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-chloro-5-methylpyridine typically involves the bromination of 2-chloro-5-methylpyridine. One common method includes the use of hydrobromic acid and a brominating agent under controlled conditions. For instance, 70 grams of the starting material can be reacted with 600 grams of hydrobromic acid (40% content) at 60-65°C for about 5 hours. The reaction mixture is then cooled, and the organic phase is separated and purified to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves similar reaction conditions but with optimized parameters to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-2-chloro-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the pyridine ring.
Oxidation: Pyridine N-oxides are formed.
Reduction: The corresponding methyl-substituted pyridine is obtained.
科学的研究の応用
4-(Bromomethyl)-2-chloro-5-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block in medicinal chemistry.
Medicine: It is explored for its potential in drug discovery, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: The compound is utilized in the manufacture of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-(Bromomethyl)-2-chloro-5-methylpyridine largely depends on its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. This reactivity is exploited in the design of inhibitors and other bioactive compounds.
類似化合物との比較
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a pyridine ring.
Benzyl bromide: Contains a benzene ring with a bromomethyl group but lacks the chlorine and methyl substituents.
2-Bromo-2-(bromomethyl)glutaronitrile: Features two bromomethyl groups and a nitrile functionality.
Uniqueness
4-(Bromomethyl)-2-chloro-5-methylpyridine is unique due to the combination of halogen substituents on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical transformations.
特性
CAS番号 |
1227594-18-4 |
|---|---|
分子式 |
C7H7BrClN |
分子量 |
220.49 g/mol |
IUPAC名 |
4-(bromomethyl)-2-chloro-5-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,3H2,1H3 |
InChIキー |
XMLNAGDQHPYXGN-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


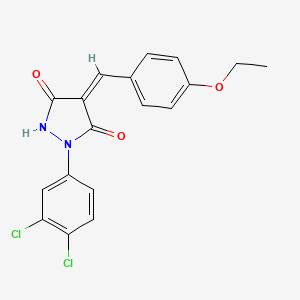
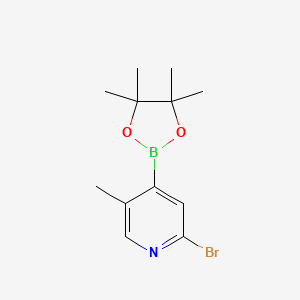

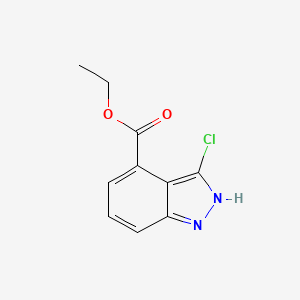
![4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13656873.png)
![3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13656883.png)

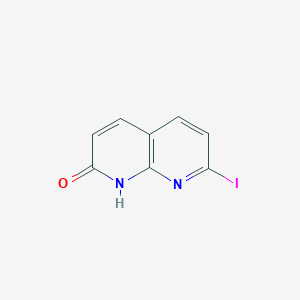
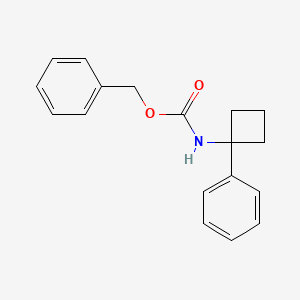

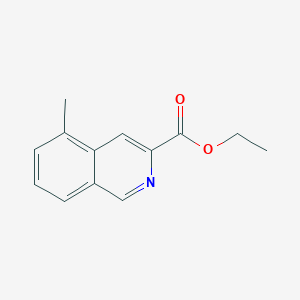


![Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13656934.png)
